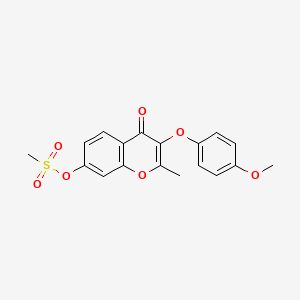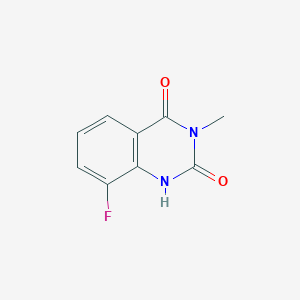![molecular formula C21H21ClN4O B2505819 4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine CAS No. 1207021-34-8](/img/structure/B2505819.png)
4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the benzyl and chlorophenyl groups. One common synthetic route involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring. This is followed by the introduction of the benzyl and chlorophenyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.
Analyse Des Réactions Chimiques
4-Benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and chlorophenyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents, to form new carbon-carbon bonds.
Applications De Recherche Scientifique
4-Benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine involves its interaction with specific molecular targets and pathways. The triazole ring and the chlorophenyl group are key functional groups that contribute to its biological activity. The compound may act by binding to specific receptors or enzymes, inhibiting their activity, and thereby exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
4-Benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine can be compared with other similar compounds, such as:
4-Benzylpiperidine: A simpler derivative with a benzyl group attached to the piperidine ring, known for its use in research as a monoamine releasing agent.
4-Chlorophenylpiperazine: A compound with a chlorophenyl group attached to the piperazine ring, studied for its potential pharmacological activities.
1-Benzyl-4-chloropiperidine: A compound with both benzyl and chlorophenyl groups attached to the piperidine ring, used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in the presence of the triazole ring, which imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(4-chlorophenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c22-18-6-8-19(9-7-18)26-15-20(23-24-26)21(27)25-12-10-17(11-13-25)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOSJORNCPFWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-CHLORO-4-FLUORO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2505743.png)
![1-(4-Fluorobenzyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2505745.png)
![N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)

![3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone](/img/structure/B2505752.png)

![2,3-dimethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2505755.png)



